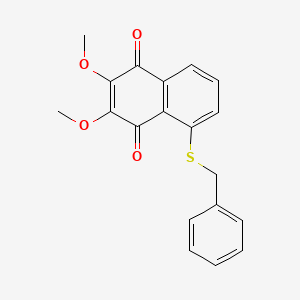
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzylsulfanyl group attached to a naphthalene ring, which is further substituted with two methoxy groups and a quinone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. Benzylthiol can react with a suitable leaving group on the naphthoquinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The quinone moiety in 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione can undergo further oxidation to form more complex quinone derivatives.
Reduction: The compound can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylthiol, dimethyl sulfate, methyl iodide.
Major Products
Oxidation: Higher-order quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the benzylsulfanyl group may interact with thiol-containing enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzylsulfanyl)-1H-tetrazole: Known for its use in oligonucleotide synthesis.
2-alkyl/aryl-5-benzylsulfanyl-1,3,4-thiadiazoles: Exhibits greater activity than first-line anti-TB drugs.
Uniqueness
5-(Benzylsulfanyl)-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical and biological properties. The presence of both methoxy and benzylsulfanyl groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
89227-09-8 |
|---|---|
Fórmula molecular |
C19H16O4S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O4S/c1-22-18-16(20)13-9-6-10-14(15(13)17(21)19(18)23-2)24-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Clave InChI |
AYRODDVKCRWXQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
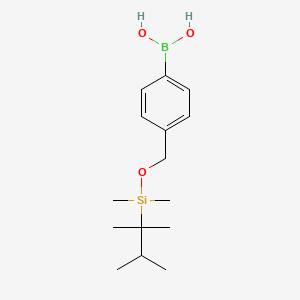
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)


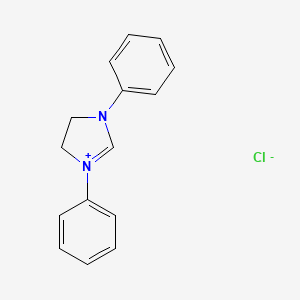
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
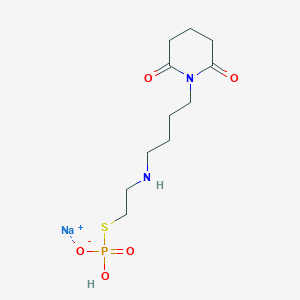
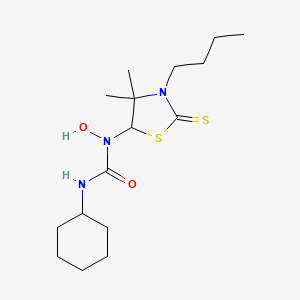
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
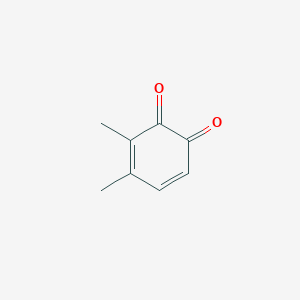
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
